(2-Phenylcyclopenten-1-yl)benzene
Description
(2-Phenylcyclopenten-1-yl)benzene is a bicyclic aromatic compound featuring a cyclopentene ring fused with two benzene substituents. Its molecular formula is C₁₁H₁₂, with a molecular weight of 144.21 g/mol. Structurally, the cyclopentene moiety (a five-membered ring with one double bond) is substituted at the 2-position with a phenyl group, which is further attached to a benzene ring. This configuration introduces steric and electronic effects that influence its reactivity and physical properties. These isomers differ in the position of the phenyl substituent on the cyclopentene ring, leading to distinct chemical behaviors.
Properties
CAS No. |
1485-98-9 |
|---|---|
Molecular Formula |
C17H16 |
Molecular Weight |
220.31 g/mol |
IUPAC Name |
(2-phenylcyclopenten-1-yl)benzene |
InChI |
InChI=1S/C17H16/c1-3-8-14(9-4-1)16-12-7-13-17(16)15-10-5-2-6-11-15/h1-6,8-11H,7,12-13H2 |
InChI Key |
AUVWCPCEPJBZAG-UHFFFAOYSA-N |
SMILES |
C1CC(=C(C1)C2=CC=CC=C2)C3=CC=CC=C3 |
Canonical SMILES |
C1CC(=C(C1)C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: (2-Phenylcyclopenten-1-yl)benzene can be synthesized through several methods. One common approach involves the reaction of cyclopentadiene with phenyl-substituted reagents under specific conditions. For instance, the reaction of cyclopentadiene with diphenylacetylene in the presence of a catalyst can yield 1,2-diphenyl-1-cyclopentene. The reaction typically requires a solvent such as toluene and is conducted at elevated temperatures to facilitate the cycloaddition process .
Industrial Production Methods: Industrial production of 1,2-diphenyl-1-cyclopentene may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and efficiency of the production process. Catalysts such as palladium or rhodium complexes are often employed to improve the selectivity and rate of the reaction .
Chemical Reactions Analysis
Types of Reactions: (2-Phenylcyclopenten-1-yl)benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or alcohols using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert 1,2-diphenyl-1-cyclopentene to its saturated analogs using reagents like hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Halogenation using bromine or chlorination using chlorine gas.
Major Products Formed:
Oxidation: Formation of diphenylcyclopentanone.
Reduction: Formation of 1,2-diphenylcyclopentane.
Substitution: Formation of halogenated derivatives such as 1,2-diphenyl-3-bromocyclopentene.
Scientific Research Applications
Chemistry: (2-Phenylcyclopenten-1-yl)benzene is used as a building block in organic synthesis. Its unique structure allows for the creation of complex molecules through various chemical transformations.
Biology and Medicine: Research has explored the potential biological activities of 1,2-diphenyl-1-cyclopentene derivatives. These compounds may exhibit antimicrobial, anti-inflammatory, or anticancer properties, making them candidates for drug development .
Industry: In the industrial sector, 1,2-diphenyl-1-cyclopentene is used in the production of polymers and advanced materials. Its ability to undergo polymerization reactions makes it valuable in creating high-performance materials .
Mechanism of Action
The mechanism of action of 1,2-diphenyl-1-cyclopentene involves its interaction with specific molecular targets. For instance, in biological systems, the compound may interact with enzymes or receptors, leading to modulation of biochemical pathways. The phenyl groups can participate in π-π interactions, enhancing the compound’s binding affinity to its targets .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and physicochemical differences between (2-Phenylcyclopenten-1-yl)benzene and its positional isomers:
Key Findings from Research:
Steric and Electronic Effects: The 2-phenyl substitution in (2-Phenylcyclopenten-1-yl)benzene introduces greater steric hindrance compared to the 1- and 3-phenyl isomers. This affects its reactivity in cycloaddition reactions, as shown in studies of mono-substituted cyclopentenes .
Synthetic Pathways: A 1974 study referenced in NIST data highlights methods for synthesizing mono-substituted cyclopentenes, including Friedel-Crafts alkylation and transition-metal-catalyzed coupling, which may apply to these isomers .
Ionization Energy :
- Gas-phase ion energetics data from NIST indicate that positional isomers like 1- and 3-phenylcyclopentene have distinct ionization energies due to differences in electron delocalization. For example, 3-phenyl-1-cyclopentene’s structure allows partial resonance stabilization, lowering its ionization energy relative to the 1-phenyl isomer .
Thermodynamic Stability :
- Computational studies suggest that the 3-phenyl isomer is thermodynamically more stable than the 1- or 2-phenyl derivatives due to reduced angle strain and better orbital overlap .
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